molecular formula C17H18FNO2S B4857005 2-(4-Fluorophenyl)-1-tosylpyrrolidine

2-(4-Fluorophenyl)-1-tosylpyrrolidine

Cat. No.: B4857005
M. Wt: 319.4 g/mol
InChI Key: DAEHFYNGSSBGSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrrolidine (B122466) Scaffolds in Modern Chemical Research

The pyrrolidine ring, a five-membered saturated N-heterocycle, is a cornerstone in modern chemical research, particularly in medicinal chemistry and asymmetric synthesis. cymitquimica.com

Nitrogen-containing heterocycles are fundamental building blocks in organic synthesis due to their widespread presence in natural products, pharmaceuticals, and agrochemicals. researchgate.netresearchgate.net Their diverse applications stem from their varied biological activities and their utility as versatile intermediates and catalysts. researchgate.netnih.gov Notably, 59% of small-molecule drugs approved by the U.S. Food and Drug Administration contain a nitrogen heterocycle, underscoring their importance in drug design. orgsyn.org These ring systems can act as ligands for transition metals, organocatalysts, and key components in the synthesis of complex organic molecules. nih.govbeilstein-journals.org

The pyrrolidine scaffold is particularly prominent among N-heterocycles. Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is advantageous in designing molecules that can interact with biological targets. cymitquimica.comchemimpex.com This structural feature, along with the presence of stereogenic centers, makes pyrrolidine derivatives valuable in the development of new therapeutic agents. chemimpex.comresearchgate.net

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.orgnih.gov Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. nih.gov The substitution of hydrogen with fluorine can lead to increased metabolic stability, enhanced binding affinity to target proteins, and improved membrane permeability. nih.gov

The tosyl (p-toluenesulfonyl) group is a widely used functional group in organic synthesis. researchgate.net When attached to a nitrogen atom, it forms a sulfonamide, a stable and robust functional group. researchgate.net The tosyl group is an excellent protecting group for amines, as it is stable to a wide range of reaction conditions and can be removed when necessary. researchgate.netresearchgate.net

Furthermore, the tosyl group is strongly electron-withdrawing, which can significantly influence the reactivity of the nitrogen atom to which it is attached. prepchem.com In the case of N-tosylpyrrolidines, the tosyl group can affect the nucleophilicity of the nitrogen and the acidity of adjacent protons. The tosyl group can also serve as a good leaving group in certain reactions, further expanding its synthetic utility. nih.govresearchgate.net

Overview of the Chemical Compound: 2-(4-Fluorophenyl)-1-tosylpyrrolidine

This compound is a specific derivative that combines the key structural features discussed above: a pyrrolidine ring, a 4-fluorophenyl substituent at the 2-position, and a tosyl group on the nitrogen atom.

The structure of this compound places it within the class of 2-aryl-N-sulfonylpyrrolidines. The 4-fluorophenyl group at the 2-position is a key feature, introducing both aromaticity and the unique properties of fluorine. This substituent is expected to influence the stereochemistry of the pyrrolidine ring and its interactions with other molecules. The precursor, 2-(4-fluorophenyl)pyrrolidine, is a known compound and serves as a valuable building block in pharmaceutical research. cymitquimica.comchemimpex.com Its fluorinated aromatic moiety can enhance metabolic stability and bioavailability. chemimpex.com

The tosyl group on the pyrrolidine nitrogen significantly modifies the properties of the parent amine. The N-tosylation of a pyrrolidine derivative is a common synthetic transformation. researchgate.net This modification renders the nitrogen atom less basic and can influence the conformational preferences of the pyrrolidine ring.

While specific research on this compound is not extensively documented in publicly available literature, the synthesis and utility of related fluorinated and tosylated pyrrolidines have been explored. Research in this area has often focused on the development of new synthetic methodologies and the exploration of these compounds as intermediates in the synthesis of biologically active molecules.

For instance, studies have been conducted on the synthesis of α-(trifluoromethyl)pyrrolidine derivatives through the cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. researchgate.net The synthesis of N-tosyl pyrrolidines and piperidines from secondary sulfonamides has also been reported, highlighting the versatility of the tosyl group in the construction of heterocyclic systems. researchgate.net

The general approach to synthesizing compounds like this compound would likely involve the N-tosylation of the corresponding 2-(4-fluorophenyl)pyrrolidine. The tosylation of amines is a well-established reaction, often carried out using tosyl chloride in the presence of a base. youtube.comresearchgate.net The synthesis of the precursor, 2-(4-fluorophenyl)pyrrolidine, can be achieved through various synthetic routes known for the preparation of 2-arylpyrrolidines.

The research trajectory for related compounds often involves their use as chiral ligands in asymmetric catalysis or as key structural motifs in the design of therapeutic agents. The combination of the pyrrolidine scaffold, a fluorinated aryl group, and a tosyl group in this compound suggests its potential as a valuable tool in these areas of chemical research.

Scope and Objectives of Research on this compound

Research focused on this compound is driven by the goal of developing novel molecular entities with specific properties and applications. The presence of the 4-fluorophenyl group at the 2-position introduces unique electronic and steric characteristics, making it a valuable target for synthetic chemists. The objectives of studying this particular compound span from refining synthetic routes to exploring its potential as a chiral building block and organocatalyst.

Advancements in Synthetic Methodologies

The synthesis of the this compound scaffold can be approached through various modern synthetic strategies developed for pyrrolidine rings. Key methodologies include:

[3+2] Cycloaddition Reactions: This is a powerful method for constructing five-membered rings. One potential route involves the reaction of an N-tosylaziridine with an α,β-unsaturated ketone containing a 4-fluorophenyl group under the promotion of lithium iodide. organic-chemistry.org

Intramolecular C-H Amination: Visible-light-initiated Hofmann-Löffler reactions using N-iodosuccinimide can promote the selective amination of aliphatic C-H bonds from sulfonimide precursors to form the pyrrolidine ring. organic-chemistry.org

Cyclization of Homoallylamine Derivatives: The treatment of N-tosyl-α-(trifluoromethyl)homoallylamines with protic acid has been shown to yield N-tosyl-pyrrolidine derivatives. researchgate.net A similar strategy could be envisioned starting from a 4-fluorophenyl-substituted homoallylamine.

Reductive Amination and Cyclization: Starting from readily available precursors, one-pot approaches can yield 2-arylpyrrolidine derivatives under mild conditions. researchgate.net

Metal-Catalyzed Reactions: Nickel-catalyzed difunctionalization of unactivated olefins with tethered alkyl halides and arylzinc reagents provides a pathway to carbo- and heterocyclic scaffolds. organic-chemistry.org

Table 1: Selected Synthetic Methodologies for Pyrrolidine Derivatives

Methodology Reagents/Catalyst Description Reference(s)
[3+2] Cycloaddition N-Tosylaziridines, α,β-unsaturated ketones, LiI Forms N-tosylpyrrolidines under mild conditions. organic-chemistry.org
Intramolecular C-H Amination N-Iodosuccinimide, Visible Light Hofmann-Löffler reaction of sulfonimides to provide pyrrolidines. organic-chemistry.org
Cyclization of Homoallylamines Protic Acid or Iodine Acid- or iodine-induced cyclization of N-tosyl homoallylamines. researchgate.net
Nickel-Catalyzed Difunctionalization (terpy)NiBr₂, Arylzinc reagents Regioselective difunctionalization of unactivated olefins. organic-chemistry.org
Rhodium-Catalyzed C-H Functionalization Rh(III) or Ir(III) Complexes Regioselective allylic C-H functionalization of olefins. researchgate.net

Exploration of Stereochemical Control

Achieving stereochemical control is paramount in the synthesis of chiral molecules like this compound, as different stereoisomers can exhibit vastly different biological activities and catalytic efficiencies. Research in this area focuses on several key strategies:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules like L-proline or 4-hydroxyproline (B1632879) as starting materials is a common approach to synthesize enantiomerically pure pyrrolidine derivatives. nih.gov

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for inducing enantioselectivity. For instance, imine reductases (IREDs) have been used for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from pyrroline (B1223166) precursors, achieving excellent enantioselectivity (>99% ee). nih.gov Chiral phosphine (B1218219) catalysts have also been developed for asymmetric [3+2] annulations to produce chiral pyrrolines. orgsyn.org

Crystallization-Induced Diastereomer Transformation: This technique allows for the conversion of a mixture of diastereomers into a single, desired stereoisomer by crystallization. researchgate.net This method has been successfully applied to the synthesis of 2-arylpyrrolidine derivatives. researchgate.net

Sequential Asymmetric Reactions: A sequence involving an asymmetric allylic alkylation to establish a stereogenic center, followed by a stereoretentive ring contraction, has been reported for the synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov

Table 2: Strategies for Stereochemical Control in Pyrrolidine Synthesis

Strategy Method/Catalyst Outcome Reference(s)
Asymmetric Biocatalysis Imine Reductases (IREDs) Stereocomplementary synthesis of (R)- and (S)-2-aryl-pyrrolidines with >99% ee. nih.gov
Chiral Pool Synthesis L-proline, 4-hydroxyproline Access to enantiomerically pure pyrrolidine-containing drug precursors. nih.gov
Asymmetric Organocatalysis Chiral Phosphines (e.g., HypPhos) Highly enantioselective [3+2] annulations of allenes with imines. orgsyn.org
Sequential Asymmetric Synthesis Asymmetric Allylic Alkylation & Ring Contraction Synthesis of enantioenriched 2,2-disubstituted pyrrolidines. nih.gov
Crystallization-Induced Transformation Chiral Amine Stoichiometry Isolation of a single diastereomer from a mixture. researchgate.net

Investigations into Reactivity and Functionalization

The reactivity of this compound is governed by its constituent functional groups. The N-tosyl group can be cleaved under reductive conditions to yield the free secondary amine, which can then be further functionalized. The aromatic ring, activated by the fluorine atom, is susceptible to nucleophilic aromatic substitution under certain conditions. Furthermore, the pyrrolidine ring itself can undergo various transformations, making it a versatile intermediate for creating a library of related compounds. researchgate.net

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and improving yields and selectivity. For instance, in phosphine-catalyzed [3+2] annulations of allenoates and imines, the mechanism is believed to proceed through a zwitterionic intermediate that undergoes intramolecular addition and proton transfer to form the pyrroline product. orgsyn.org For metal-catalyzed C-H functionalization reactions, rhodacycle π-allyl intermediates have been proposed and identified as key active species in the catalytic cycle. researchgate.net Visible light-induced syntheses may proceed via the generation of siloxycarbenes from acylsilanes through a organic-chemistry.orgresearchgate.net-Brook rearrangement. organic-chemistry.org

Application in Organocatalysis and as Chiral Building Blocks

The chiral scaffold of this compound makes it a highly attractive candidate for applications in both organocatalysis and as a chiral building block.

Organocatalysis: Proline and its derivatives are among the most successful classes of organocatalysts, capable of catalyzing a wide range of asymmetric transformations such as aldol (B89426) and Michael reactions. unibo.itchemscene.com The 2-substituent on the pyrrolidine ring plays a critical role in defining the steric environment of the catalytic pocket, thereby influencing stereoselectivity. unibo.itnih.gov Chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yield and enantioselectivity in Michael additions. rsc.org The 4-fluorophenyl group in this compound could offer unique electronic and steric properties to modulate catalytic activity and selectivity.

Chiral Building Blocks: Chiral building blocks are essential starting materials for the synthesis of complex, enantiomerically pure molecules, particularly pharmaceuticals. nih.govmoldb.com The 2-aryl-pyrrolidine motif is present in several pharmaceutically relevant compounds. nih.gov this compound can serve as a valuable precursor, where the tosyl group is removed and the resulting amine is incorporated into a larger molecular architecture. nih.govsigmaaldrich.com

Table 3: Examples of Pyrrolidine-Based Organocatalysts and Their Applications

Catalyst Type Reaction Key Features Reference(s)
Diarylprolinol Silyl Ethers Asymmetric functionalization of aldehydes Breakthrough in organocatalysis. unibo.itnih.gov
4-Hydroxyprolinamides Michael addition of aldehydes to nitrostyrenes Examines the impact of 4-hydroxy and 2-methyl groups on enantioselectivity. unibo.it
D-Prolinamides with -NHTf group Michael addition of aldehydes to β-nitroalkenes Trifluoromethanesulfonamide group acts as an H-bond donor. unibo.itnih.gov
cis-2,5-Disubstituted Pyrrolidines Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes Excellent yield (up to 91%) and enantioselectivity (up to >99% ee). rsc.org
Thiourea-based Catalysts Glycosylation of galactals Highly stereoselective for α-linkages. nih.gov

Contributions of Computational Chemistry

Computational chemistry provides powerful tools for investigating the properties of molecules like this compound. Methods such as Density Functional Theory (DFT) can be used to optimize molecular structures and calculate properties like the HOMO-LUMO energy gap and molecular electrostatic potential (MEP). figshare.com These calculations offer insights into the molecule's reactivity and potential interaction sites. figshare.combiointerfaceresearch.com Molecular docking studies can predict the binding modes and affinities of such compounds to biological targets, which is particularly relevant for drug discovery. figshare.comnih.gov For organocatalysis, computational models can elucidate transition state structures, helping to explain the origins of stereoselectivity and guide the design of more efficient catalysts. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-1-(4-methylphenyl)sulfonylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO2S/c1-13-4-10-16(11-5-13)22(20,21)19-12-2-3-17(19)14-6-8-15(18)9-7-14/h4-11,17H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAEHFYNGSSBGSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 4 Fluorophenyl 1 Tosylpyrrolidine and Analogues

Strategies for Pyrrolidine (B122466) Ring Construction and Functionalization

The construction of the pyrrolidine core of 2-(4-fluorophenyl)-1-tosylpyrrolidine and related structures can be achieved through various powerful synthetic strategies. These methods often involve the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled fashion to establish the desired five-membered ring system.

Cycloaddition Reactions

Cycloaddition reactions represent a highly efficient and atom-economical approach to the synthesis of cyclic compounds like pyrrolidines. mdpi.com Among these, [3+2] cycloadditions are particularly powerful for constructing five-membered rings. mdpi.com These reactions involve the combination of a three-atom component with a two-atom component to form the heterocyclic ring in a single step.

N-tosylimines are valuable electrophiles in cycloaddition reactions for the synthesis of N-tosylpyrrolidines. Their reaction with various conjugated systems provides a direct route to highly functionalized pyrrolidine derivatives.

A highly selective iodide-mediated tandem Mannich/cyclization reaction provides a powerful method for the synthesis of trans-2,3-disubstituted pyrrolidines from methylenecyclopropyl amides. acs.org This method utilizes methylenecyclopropyl amides as three-carbon synthons, which, upon reaction with an iodide source like magnesium iodide, generate an all-carbon 1,3-dipole in situ. acs.org The proposed mechanism involves an initial SN2 or SN2' ring opening of the methylenecyclopropane (B1220202) by the iodide, followed by a nucleophilic displacement of the resulting allylic iodide by an imine to form an iminium intermediate. acs.org Subsequent intramolecular cyclization of the enolate then yields the pyrrolidine product. acs.org This one-step, highly stereoselective halide-mediated Mannich/cyclization affords a wide range of trans-2,3-pyrrolidines when using chiral sulfinimines. acs.org

ReactantsMediatorProductStereoselectivityReference
Methylenecyclopropyl amide, SulfinimineMgI2trans-2,3-disubstituted pyrrolidineHigh acs.org

The reaction of alkynyl ketones with N-tosylimines catalyzed by Lewis bases such as tributylphosphine (B147548) (Bu₃P) offers a direct route to highly functionalized 3-pyrrolines. nih.govorganic-chemistry.org This [3+2] annulation reaction proceeds efficiently in toluene (B28343) at room temperature to give pyrrolidines with a syn configuration in good to excellent yields. nih.gov The reaction is characterized by its complete stereoselectivity. organic-chemistry.org Aromatic N-tosylimines with electron-withdrawing groups on the aromatic ring generally lead to better yields. nih.gov The proposed mechanism involves the initial nucleophilic addition of the phosphine (B1218219) to the alkynyl ketone, which then reacts with the N-tosylimine. A subsequent intramolecular cyclization and elimination of the phosphine catalyst furnishes the pyrroline (B1223166) product. nih.gov

CatalystReactantsProductYieldStereoselectivityReference
Bu₃PAlkynyl ketone, N-tosylimineHighly functionalized 3-pyrrolineGood to excellentsyn configuration, complete nih.govorganic-chemistry.org
PPh₃Modified allylic tert-butyl carbonate, N-tosylimine2,5-cis-disubstituted 3-pyrrolineModerate to very goodHigh nih.gov

The transition metal-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is an efficient method for the direct synthesis of functionalized pyrrolidines. wikipedia.orgnih.gov This reaction provides a complementary strategy to the more common cycloadditions of azomethine ylides with two-carbon units. wikipedia.org Palladium catalysts are often employed to generate the TMM intermediate from precursors like 3-acetoxy-2-trimethylsilylmethyl-1-propene. wikipedia.org

For the synthesis of N-tosylpyrrolidines, N-tosylimines can be used as the imine component. In a study optimizing the reaction conditions, the use of an N-tosylimine in a palladium-catalyzed asymmetric [3+2] cycloaddition with a TMM precursor resulted in a high yield (98%) of the corresponding pyrrolidine. However, the enantiomeric excess (ee) was found to be low (45%). wikipedia.org In contrast, using an N-Boc imine under similar conditions afforded the product in excellent yield (98%) and a much higher enantioselectivity (87% ee). wikipedia.org This suggests that while N-tosylimines are viable substrates for this reaction, achieving high levels of stereocontrol may require further optimization of the catalyst system.

Table 1: Imine Optimization in Asymmetric TMM [3+2] Cycloaddition
EntryR in ImineTemperature (°C)Yield (%)ee (%)
1Ph457684
2Ts459845
3Bn450ND
4P(O)Ph₂230ND
5Boc459887

Data sourced from a study on palladium-catalyzed asymmetric [3+2] cycloaddition of trimethylenemethane with imines. wikipedia.org

[3+2] Cycloadditions involving N-Tosylimines and Conjugated Systems

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis offers a broad and versatile platform for the synthesis of complex organic molecules, including 2-aryl-1-tosylpyrrolidines and their analogues. researchgate.net These methods often allow for the construction of the pyrrolidine ring with high levels of control over stereochemistry and functional group tolerance.

A notable transition-metal-free domino reaction for the synthesis of 2-aryl-2-methylpyrrolidines involves the reaction of a γ-azido-N-tosylhydrazone with an arylboronic acid. This process proceeds through the formation of a diazoalkane, followed by intermolecular carboborylation and subsequent intramolecular carbocyclization to furnish the 2,2-disubstituted pyrrolidine. While this specific example leads to a 2-methyl-2-arylpyrrolidine, the underlying principle of using boronic acids as the aryl source is a common strategy in transition-metal-catalyzed cross-coupling reactions that could be adapted for the synthesis of 2-arylpyrrolidines.

Furthermore, transition metal-catalyzed methods for the synthesis of 2-arylethylamines, which share a common structural feature with 2-arylpyrrolidines, have been extensively reviewed. researchgate.net For instance, copper-catalyzed enantioselective intramolecular carboamination of alkenes has been used to produce chiral sultams, which can be further derivatized to yield chiral pyrrolidines. researchgate.net Similarly, copper-catalyzed intermolecular aminoarylation of styrenes provides a route to chiral 2-arylethylamines. researchgate.net These strategies highlight the potential of transition metal catalysis in constructing the core structure of 2-aryl-1-tosylpyrrolidines.

Intramolecular Cyclization Pathways

Forming the pyrrolidine ring via intramolecular cyclization is a common and effective strategy. Copper-catalyzed intramolecular C-H amination of N-fluoride amides has been developed for the synthesis of both pyrrolidines and piperidines, where the C-H bond cleavage is the turnover-limiting step. nih.gov Cascade reactions initiated by palladium-catalyzed C(sp³)–H activation provide another advanced intramolecular route. mdpi.com For example, a cascade γ-C(sp³)–H olefination and annulation of specific amine derivatives can furnish various functionalized pyrrolidines in good yields. mdpi.com

Ring-closing metathesis is also a viable pathway. Cyclization of a diene precursor using a Grubbs catalyst can lead to a 2-pyrroline derivative, which can then be hydrogenated over a palladium catalyst to yield the saturated pyrrolidine ring. nih.gov Additionally, iridium-catalyzed reductive intramolecular [3+2] dipolar cycloadditions from amide precursors provide access to complex polycyclic pyrrolidine architectures under mild conditions. unife.it

Redox-Neutral α-Functionalization of Pyrrolidines

A direct and elegant method for introducing a substituent at the C2 position of a pre-formed pyrrolidine ring is through redox-neutral α-functionalization. nih.govrsc.org This strategy involves the reaction of a pyrrolidine with a quinone monoacetal, which acts as an oxidant. nih.govnih.gov The process generates an N-aryliminium ion intermediate in situ. This electrophilic species is then trapped by a nucleophile, such as an arylboronic acid, to yield the α-aryl-substituted pyrrolidine. nih.gov A key advantage of this method is its ability to directly functionalize the C-H bond adjacent to the nitrogen atom without pre-activation. nih.gov The reaction proceeds efficiently in the presence of a base like DABCO. nih.gov

Table 2: Redox-Neutral α-Arylation of Pyrrolidines

Pyrrolidine SubstrateOxidantNucleophileBaseKey OutcomeRef.
PyrrolidineQuinone MonoacetalAryl NucleophileDABCOOne-step synthesis of α-aryl-substituted pyrrolidines. nih.gov
Pyrrolidin-3-olMonoprotected p-quinoneArylboronic Acid-Formation of cis-2-substituted pyrrolidin-3-ols. nih.gov

Installation of the 4-Fluorophenyl Moiety

The introduction of the specific 4-fluorophenyl group onto the pyrrolidine core is a critical step in the synthesis of this compound. This is typically achieved through arylation reactions where the C2-carbon of the pyrrolidine forms a bond with the fluorinated aromatic ring.

Arylation Reactions

Several of the aforementioned methodologies can be directly applied to install the 4-fluorophenyl group.

Redox-Neutral α-C-H Arylation: The redox-neutral functionalization described in section 2.1.4 is highly suitable for this purpose. nih.gov By using 4-fluorophenylboronic acid as the nucleophile, the N-aryliminium ion generated from the N-tosylpyrrolidine and a quinone monoacetal can be trapped to directly form the desired C-C bond, yielding this compound.

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed reactions are a mainstay for C-C bond formation. A Suzuki-type coupling could be envisioned between a 2-halopyrrolidine (or an equivalent electrophile) and 4-fluorophenylboronic acid. Conversely, a palladium-catalyzed C-H arylation of N-tosylpyrrolidine with 4-bromo- or 4-iodofluorobenzene represents a more atom-economical approach. acs.orgacs.org While challenging, conditions for such direct arylations are continuously being improved. Furthermore, palladium-catalyzed coupling reactions between fluoroalkylamines and aryl halides have been reported to proceed in high yield using specialized ligands and weak bases like KOPh, which could be adapted for related transformations. nih.gov

Addition to Imines/Iminium Ions: The 4-fluorophenyl group can also be introduced by the addition of an organometallic reagent, such as a 4-fluorophenyl Grignard or organolithium reagent, to an electrophilic pyrrolidine precursor. For instance, addition to a 1-pyrroline (B1209420) or a related cyclic iminium ion would establish the 2-arylpyrrolidine core in a single step.

Stereoselective Introduction of Fluorinated Aromatic Rings

The stereocontrolled installation of a 4-fluorophenyl group at the C2 position of the pyrrolidine ring is a critical challenge in the synthesis of the target compound. Several strategies have been developed to achieve this with high levels of stereoselectivity.

One prominent approach involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes. For instance, the reaction of an azomethine ylide derived from a chiral amino acid with an α-fluoro-α,β-unsaturated arylketone can produce highly functionalized pyrrolidines with multiple contiguous stereocenters. sci-hub.senih.gov The use of a Cu(OAc)₂/(S)-tol-BINAP catalyst system has been shown to afford exo-selective cycloadducts with a fluorinated quaternary stereocenter at the C4 position in high yield and enantioselectivity. sci-hub.senih.gov While this example places the fluorine at C4, the principle of using chiral catalysts to control the stereoselective formation of the pyrrolidine ring during the introduction of a fluorinated substituent is broadly applicable.

Another powerful strategy is the catalytic asymmetric synthesis of chiral fluoroorganic compounds. doi.org This can involve the hydrogenation of fluorinated precursors or the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral N-tert-butanesulfinyl imines have been used in the highly diastereoselective synthesis of densely substituted pyrrolidines. The sulfinyl group acts as a potent chiral auxiliary, directing the approach of nucleophiles to the imine.

Furthermore, the stereoselective synthesis of pyrrolidine derivatives can be achieved through the reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly substituted pyrrole (B145914) systems can lead to the formation of functionalized pyrrolidines with excellent diastereoselectivity. organic-chemistry.org The initial reduction of a substituent on the pyrrole ring can create a stereocenter that directs the subsequent hydrogenation of the ring itself.

A diastereodivergent approach to chiral 4-fluoropyrrolidines has also been reported, which allows for the selective synthesis of different diastereomers by altering the reaction conditions after an initial copper-catalyzed asymmetric 1,3-dipolar cycloaddition. sci-hub.senih.gov This method provides access to a wider range of stereoisomers from a common chiral catalyst system. sci-hub.senih.gov

Late-Stage Fluorination Methodologies (Contextual)

In addition to building the fluorinated pyrrolidine from fluorinated starting materials, late-stage fluorination (LSF) presents a valuable strategy for the introduction of fluorine at a final or near-final step of a synthetic sequence. This approach is particularly advantageous for the synthesis of analogues for structure-activity relationship (SAR) studies and for the preparation of radiolabeled compounds for positron emission tomography (PET) imaging.

Transition metal-catalyzed C-H fluorination has emerged as a powerful tool for LSF. Palladium-catalyzed electrophilic aromatic C-H fluorination has been demonstrated for a range of arenes using mild electrophilic fluorinating reagents. mpg.de This method is enabled by the catalytic generation of a reactive transition metal fluoride (B91410) electrophile. mpg.de Silver-catalyzed fluorination of aryl stannanes has also proven effective for complex substrates, exhibiting broad functional group tolerance. nih.gov

Electrophilic fluorinating reagents, such as Selectfluor®, are widely used for the fluorination of electron-rich arenes. nih.govnih.govresearchgate.net Selectfluor can mediate both the fluorination and chlorination of arenes under mild conditions. nih.govresearchgate.net The reaction of pyrrole substrates with Selectfluor can lead to fluorination at the 5-position of the pyrrole ring. researchgate.net The fluorination of aryl boronic acids and their derivatives using reagents like acetyl hypofluorite (B1221730) or through palladium-catalyzed processes also represents a viable route to aryl fluorides. harvard.eduorganic-chemistry.org

Nucleophilic fluorination methods provide an alternative to electrophilic approaches. This typically involves the displacement of a leaving group by a fluoride source, such as potassium fluoride or cesium fluoride. acsgcipr.orgresearchgate.net The Balz-Schiemann reaction, which utilizes diazonium salts and fluoride donors, is a classic method for the synthesis of aryl fluorides. acsgcipr.org

MethodReagent/CatalystSubstrateKey Features
Pd-Catalyzed C-H FluorinationPd Catalyst/Electrophilic Fluorinating ReagentArenesUndirected C-H fluorination. mpg.de
Ag-Catalyzed FluorinationAg Catalyst/SelectfluorAryl StannanesHigh functional group tolerance. nih.gov
Electrophilic FluorinationSelectfluor®Electron-rich ArenesMild reaction conditions. nih.govresearchgate.net
Fluorination of Boronic AcidsAcetyl Hypofluorite or Pd-catalyst/SelectfluorAryl Boronic Acids/EstersIpso-substitution is common. harvard.eduorganic-chemistry.org
Nucleophilic FluorinationCsF/KFAryl Halides/Diazonium SaltsClassic and modern variations exist. acsgcipr.orgresearchgate.net

Incorporation and Manipulation of the Tosyl Protecting/Activating Group

The N-tosyl group is a critical component of this compound, serving as both a protecting group for the nitrogen and an activating group that influences the reactivity and stereochemistry of the pyrrolidine ring.

The most common method for the formation of the N-tosyl group is the reaction of the parent pyrrolidine with p-toluenesulfonyl chloride (TsCl) in the presence of a base. A variety of bases can be employed, including triethylamine, potassium carbonate, and potassium hydroxide (B78521). nih.govresearchgate.net The choice of base and solvent can be optimized to achieve high yields. nih.govresearchgate.net For example, a one-pot procedure for the transformation of 2-amino alcohols to N-tosyl aziridines, a related class of compounds, found that potassium carbonate in acetonitrile (B52724) was effective for more substituted amino alcohols, while potassium hydroxide in a water/dichloromethane mixture gave high yields for less hindered substrates. nih.govresearchgate.net

Alternative methods for sulfonamide synthesis include the iodocyclization of unsaturated tosylamides, which can be prepared from alcohols. organic-chemistry.orgresearchgate.net This method offers a stereospecific route to N-tosyl pyrrolidines. organic-chemistry.org Additionally, N-methyl-N-tosylpyrrolidinium perchlorate (B79767) has been developed as a selective tosylating reagent. rsc.org

MethodReagentsSubstrateYield
Standard Tosylationp-Toluenesulfonyl chloride, Base (e.g., Et₃N, K₂CO₃)AmineGenerally high
One-Pot Tosylation/Cyclization (Method A)TsCl, K₂CO₃, Acetonitrile(S)-Amino alcohols46-82% researchgate.net
One-Pot Tosylation/Cyclization (Method B)TsCl, KOH, H₂O/CH₂Cl₂(S)-Amino alcohols52-86% researchgate.net
IodocyclizationOxone®, KI, Al₂O₃Unsaturated TosylamidesGood yields organic-chemistry.org
Selective TosylationN-methyl-N-tosylpyrrolidinium perchlorateAminesNot specified rsc.org

The N-tosyl group plays a significant role in directing the stereoselectivity of reactions involving the pyrrolidine ring. The bulky and electron-withdrawing nature of the tosyl group can influence the conformation of the ring and sterically hinder one face of the molecule, thereby directing the approach of incoming reagents.

In the context of asymmetric synthesis, the N-tosyl group can act as a chiral auxiliary when the pyrrolidine ring itself is chiral. researchgate.netwikipedia.org For example, in the allylation of chiral N-tosyl imines, the tosyl group is involved in the formation of a six-membered ring chelate that directs the diastereoselectivity of the reaction. chemrxiv.org The conformational preferences of this chelate, influenced by the tosyl group, determine the stereochemical outcome. chemrxiv.org

Furthermore, the N-tosyl group can influence the stereochemistry of cyclization reactions. For instance, in the synthesis of N-tosyl pyrrolidines via iodocyclization, the reaction proceeds with high stereospecificity, suggesting that the tosyl group plays a role in the transition state geometry of the cyclization. organic-chemistry.org The presence of a fluorine substituent on the pyrrolidine ring, in conjunction with other groups, can also induce significant conformational changes that impact the structure and biological roles of these molecules. beilstein-journals.org

While the N-tosyl group is a robust protecting group, its cleavage is often a necessary step in the final stages of a synthesis to unmask the free amine or to allow for further derivatization. Several methods are available for the reductive cleavage of the N-S bond.

A common method for the cleavage of sulfonamides is the use of reducing agents such as sodium naphthalenide. fiu.edu This reagent has been shown to efficiently remove O-tosyl groups from nucleosides and is also applicable to the cleavage of N-tosyl groups. fiu.edu The mechanism is believed to involve a single electron transfer (SET) process. fiu.edu

More recently, photoredox catalysis in combination with a Lewis acid has been developed for the reductive cleavage of the C-N bond in N-benzoyl pyrrolidines. nih.govchemrxiv.orgchemrxiv.orgacs.org This method involves a single-electron transfer to the amide, leading to site-selective cleavage at the C2-N bond. nih.govchemrxiv.orgchemrxiv.orgacs.org While this has been demonstrated for N-benzoyl derivatives, the principles may be adaptable to N-tosyl pyrrolidines.

MethodReagent/CatalystSubstrateKey Features
Reductive CleavageSodium NaphthalenideN-Tosylamides/O-TosylatesEfficient cleavage via SET mechanism. fiu.edu
Photoredox/Lewis Acid CatalysisPhotoredox Catalyst, Lewis AcidN-Benzoyl PyrrolidinesSite-selective C2-N bond cleavage. nih.govchemrxiv.orgchemrxiv.orgacs.org

Stereochemical Control and Enantioselective Synthesis

Chiral Pool and Auxiliary-Based Approaches

Chiral pool synthesis and the use of chiral auxiliaries represent classical and reliable methods for establishing stereocenters. These strategies leverage pre-existing chirality to direct the formation of new stereogenic centers.

Utilization of Enantiopure Pyrrolidine (B122466) Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 2-substituted pyrrolidines, proline and its derivatives are common and effective starting points. For instance, a synthetic route to a 2-aryl-1-tosylpyrrolidine could commence from a commercially available enantiopure pyrrolidine precursor. The core pyrrolidine ring with its defined stereochemistry serves as a scaffold upon which the desired substituents are installed.

A general strategy could involve the use of N-protected proline, which can be converted to a suitable electrophile or nucleophile for the introduction of the 4-fluorophenyl group at the C2 position. While specific literature for 2-(4-fluorophenyl)-1-tosylpyrrolidine is not prevalent, the synthesis of analogous 2,5-disubstituted pyrrolidines often starts from enantiopure diols or amino acids, which are then cyclized to form the pyrrolidine ring. For example, a C2-symmetrical diol can be converted to a bismesylate and subsequently reacted with an amine to form the pyrrolidine ring via nucleophilic displacement. nih.gov

Chiral Sulfinimines in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed. Chiral sulfinimines, derived from enantiopure sulfinamides, are powerful chiral auxiliaries for the asymmetric synthesis of amines and N-heterocycles. nih.gov The sulfinyl group effectively shields one face of the imine, directing nucleophilic attack to the opposite face with high diastereoselectivity.

In a hypothetical synthesis of this compound, a chiral sulfinamide, such as p-toluenesulfinamide or tert-butanesulfinamide, could be condensed with a suitable keto-aldehyde or keto-ester to form a chiral sulfinimine. Subsequent intramolecular cyclization or reaction with a suitable dielectrophile could then form the pyrrolidine ring. The stereochemistry of the final product would be dictated by the chirality of the sulfinamide auxiliary. The use of aryl-sulfinamides has been demonstrated in the synthesis of various N-heterocycles, including piperidines and pyrrolidines, showcasing the versatility of this approach. nih.gov

Asymmetric Catalysis for Enantiocontrol

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Organocatalysis, in particular, has emerged as a powerful tool for these transformations.

Organocatalysis for Asymmetric Transformations

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions. This field has provided numerous methods for the enantioselective construction of pyrrolidine rings.

Bifunctional chiral thiourea-amine organocatalysts have proven to be highly effective in a variety of asymmetric transformations. nih.govrsc.org These catalysts possess both a hydrogen-bond donating thiourea (B124793) moiety and a basic amine group within the same molecule. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile. The thiourea group activates the electrophile (e.g., a nitroalkene or an imine) through hydrogen bonding, while the amine group activates the nucleophile (e.g., a ketone or aldehyde) through the formation of a nucleophilic enamine intermediate.

The enantioselective synthesis of a 2-arylpyrrolidine could be achieved through a Michael addition of a nucleophile to a suitable acceptor, catalyzed by a chiral thiourea-amine catalyst. For instance, the reaction of a γ-amino-α,β-unsaturated ketone with a Michael acceptor in the presence of a thiourea-based catalyst could lead to the formation of the pyrrolidine ring with high enantioselectivity. The stereochemical outcome is controlled by the chiral environment created by the catalyst.

Table 1: Representative Enantioselective Michael Addition for Pyrrolidine Synthesis Catalyzed by a Chiral Thiourea-Amine Catalyst *

EntryElectrophileNucleophileCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1NitrostyreneAcetone10Toluene (B28343)8592
2N-Boc-imineMalonate5CH₂Cl₂9195
3ChalconeNitroethane10THF7888

*This table is illustrative and represents typical results for thiourea-amine catalyzed reactions leading to chiral heterocycles, not specific data for the synthesis of this compound.

Chiral phosphoric acids (CPAs) are a class of Brønsted acid organocatalysts that have demonstrated remarkable efficiency and selectivity in a wide range of asymmetric reactions. beilstein-journals.orgchemrxiv.orgnih.gov The general mechanism of action involves the activation of an electrophile through hydrogen bonding with the acidic proton of the phosphoric acid, while the chiral backbone of the catalyst controls the stereochemical outcome of the reaction.

CPAs are particularly effective in catalyzing reactions involving imines, such as the Pictet-Spengler reaction, Friedel-Crafts alkylation, and aza-Diels-Alder reactions, which can be adapted for the synthesis of substituted pyrrolidines. For the synthesis of this compound, a CPA-catalyzed intramolecular hydroamination of an appropriately substituted amino-alkene or a related cyclization could be envisioned. The catalyst would protonate a substrate, rendering it more electrophilic and guiding the subsequent intramolecular nucleophilic attack in a stereocontrolled manner. The synthesis of various axially chiral biaryls and heterocycles has been successfully achieved using this methodology. beilstein-journals.org

Table 2: Representative Enantioselective Cyclization for Heterocycle Synthesis Catalyzed by a Chiral Phosphoric Acid *

EntrySubstrateCatalystCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1N-aryl imine(R)-TRIP5Toluene9096
2Indole derivative(S)-SPINOL-PA10Dioxane8894
3Amino-diene(R)-BINOL-PA5CH₂Cl₂9298

*This table is illustrative and represents typical results for chiral phosphoric acid catalyzed reactions, not specific data for the synthesis of this compound. (R)-TRIP = (R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate; (S)-SPINOL-PA = (S)-1,1'-Spirobiindane-7,7'-diol-derived phosphoric acid; (R)-BINOL-PA = (R)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.

Reactivity, Functional Group Transformations, and Derivatization

Reactivity at the Pyrrolidine (B122466) Ring

The N-tosyl group significantly influences the reactivity of the pyrrolidine ring. By withdrawing electron density from the nitrogen atom, it enhances the acidity of adjacent C-H protons, particularly at the α-position, and modulates the ring's participation in various transformations.

The carbon atom at the 2-position (α-carbon), situated between the nitrogen and the 4-fluorophenyl group, is activated for deprotonation. The electron-withdrawing nature of the N-tosyl group, combined with the stabilization provided by the adjacent aromatic ring, facilitates the formation of an α-anion. This nucleophilic intermediate can then react with a variety of electrophiles, allowing for the introduction of new functional groups at this position.

Common α-functionalization reactions include:

Alkylation: Reaction with alkyl halides to introduce new carbon chains.

Aldol (B89426) reactions: Addition to aldehydes and ketones to form β-hydroxy carbonyl compounds.

Acylation: Reaction with acylating agents to introduce carbonyl functionalities.

These pathways provide a reliable method for elaborating the pyrrolidine scaffold, building molecular complexity from the parent compound. The stereochemical outcome of these reactions is often influenced by the existing stereocenter at the α-carbon, potentially allowing for diastereoselective transformations.

Table 1: Representative α-Functionalization Reactions of N-Tosylpyrrolidines

Reaction Type Electrophile Example Product Type
Alkylation Methyl iodide (CH₃I) 2-Alkyl-2-(4-fluorophenyl)-1-tosylpyrrolidine
Aldol Addition Benzaldehyde (C₆H₅CHO) 2-(Hydroxy(phenyl)methyl)-2-(4-fluorophenyl)-1-tosylpyrrolidine
Acylation Acetyl chloride (CH₃COCl) 2-Acetyl-2-(4-fluorophenyl)-1-tosylpyrrolidine

Modern synthetic methods enable the direct functionalization of otherwise unreactive C-H bonds, often guided by a directing group within the molecule. mdpi.com For 2-(4-Fluorophenyl)-1-tosylpyrrolidine, the N-tosyl group can serve as a directing group in transition metal-catalyzed reactions. mdpi.com This allows for regioselective activation and substitution at specific C-H bonds on the pyrrolidine ring, typically at the β- or γ-positions.

Mechanisms for this type of transformation often involve the formation of a metallacyclic intermediate where the metal catalyst coordinates to the sulfonyl oxygen atoms. This brings the catalytic center into proximity with specific C-H bonds, enabling their cleavage and subsequent functionalization. This strategy provides access to derivatives that are not achievable through classical ionic pathways.

The transformation of pyrrolidine rings into larger nitrogen-containing heterocycles, such as piperidines, is a valuable synthetic strategy. While specific examples for this compound are not extensively detailed, contextual studies on related N-tosyl systems demonstrate the feasibility of such ring expansions. For instance, N-tosyl aziridines can undergo palladium- or copper-catalyzed ring expansion to form 3-pyrrolines. nih.gov These reactions proceed through the rearrangement of a vinyl-substituted ring. nih.gov

Analogous strategies could potentially be applied to vinyl-substituted N-tosylpyrrolidines, leading to the formation of seven-membered azepane rings. chemrxiv.org Such reactions significantly alter the core scaffold of the molecule, providing access to different families of heterocyclic compounds.

Transformations of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group is also amenable to a range of chemical modifications, primarily through aromatic substitution reactions. The reactivity of this ring is influenced by both the fluorine atom and the N-tosylpyrrolidin-2-yl substituent.

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. wikipedia.orguci.edu In the case of the 4-fluorophenyl group, the fluorine atom is an ortho-, para-directing but deactivating substituent due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The N-tosylpyrrolidin-2-yl group is generally considered electron-withdrawing and would direct incoming electrophiles to the meta position relative to its point of attachment.

Table 2: Directing Effects in Electrophilic Aromatic Substitution

Substituent Position of Pyrrolidine Position of Fluorine Directing Influence Predicted Substitution Position
N-Tosylpyrrolidin-2-yl C1 C4 Meta-directing (deactivating) C3, C5
Fluorine (-F) C4 C1 Ortho-, Para-directing (deactivating) C2, C6 (blocked), C3, C5
Combined Effect - - Reinforced C3, C5

Common EAS reactions include:

Nitration: Introduction of a nitro group (-NO₂) using nitric acid and sulfuric acid. youtube.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a molecular halogen and a Lewis acid catalyst. imperial.ac.uk

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be sluggish due to the deactivated nature of the ring. wikipedia.org

In multi-step synthesis, the ability to selectively remove one protecting group in the presence of others is crucial. wikipedia.orgnih.gov This concept is known as orthogonality. wikipedia.orgbiosynth.com The N-tosyl group is known for its high stability. It is resistant to many acidic and basic conditions as well as various oxidative and reductive reagents. wikipedia.org Its removal typically requires harsh conditions, such as treatment with strong acids (e.g., HBr) or potent reducing agents like sodium in liquid ammonia. wikipedia.org

This robustness makes the N-tosyl group compatible with a wide array of other protecting groups that can be cleaved under milder, orthogonal conditions. For example, acid-labile groups like tert-butoxycarbonyl (Boc) or base-labile groups such as 9-fluorenylmethoxycarbonyl (Fmoc) can be selectively removed without affecting the N-tosyl moiety. wikipedia.orgbiosynth.com Similarly, protecting groups removed by hydrogenolysis, like the benzyl (Bn) or benzyloxycarbonyl (Cbz) groups, are also orthogonal to the N-tosyl group. biosynth.com This compatibility allows for complex synthetic sequences where different functional groups can be manipulated independently.

Table 3: Orthogonal Protecting Group Compatibility with N-Tosyl

Protecting Group Typical Cleavage Condition Orthogonal to N-Tosyl?
tert-Butoxycarbonyl (Boc) Strong acid (e.g., TFA) Yes
9-Fluorenylmethoxycarbonyl (Fmoc) Base (e.g., Piperidine) Yes
Benzyl (Bn) / Benzyloxycarbonyl (Cbz) Hydrogenolysis (H₂, Pd/C) Yes
Acetyl (Ac) Base (e.g., NH₃) Yes
N-Tosyl (Ts) Strong acid (HBr) or dissolving metal reduction (Na/NH₃) -

Reactivity of the Tosyl Group

The tosyl (p-toluenesulfonyl) group in this compound is a key functional moiety that significantly influences the compound's reactivity. Its strong electron-withdrawing nature and its ability to function as an excellent leaving group are central to its role in synthetic organic chemistry.

Activation for Nucleophilic Attack

The tosyl group enhances the reactivity of the pyrrolidine ring towards nucleophilic attack. The electron-withdrawing effect of the sulfonyl group decreases the electron density on the nitrogen atom and, to a lesser extent, on the adjacent carbon atoms of the pyrrolidine ring. This electronic effect makes the ring more susceptible to reactions with nucleophiles.

Furthermore, the tosyl group can be activated by Lewis acids. Coordination of a Lewis acid to the oxygen atoms of the sulfonyl group increases its electron-withdrawing capacity. This enhanced polarization further activates the C-N bond, making the carbon atoms of the pyrrolidine ring more electrophilic and thus more prone to nucleophilic attack. This principle has been demonstrated in the activation of N-tosylimines, where a Lewis acid like Zn(C₆F₅)₂ coordinates to the sulfonamide oxygens, thereby increasing the electrophilicity of the imine carbon and facilitating nucleophilic addition. nih.gov A similar activation can be envisaged for this compound, potentially enabling ring-opening or substitution reactions.

The tosyl group itself is an excellent leaving group, a property attributable to the resonance stabilization of the resulting p-toluenesulfonate anion. This allows for nucleophilic substitution reactions where the tosyl group is displaced by a nucleophile.

Deprotection Strategies (As a synthetic step, not basic property)

In multi-step syntheses, the N-tosyl group often serves as a protecting group for the secondary amine of the pyrrolidine ring. Its removal is a crucial synthetic step to allow for further functionalization of the nitrogen atom. Several strategies have been developed for the deprotection of N-tosylamides.

Reductive Cleavage: One of the most common methods for N-tosyl deprotection is reductive cleavage. This can be achieved using various reducing agents. A notable example is the use of samarium diiodide (SmI₂), which can effectively cleave the N-S bond under mild conditions. organic-chemistry.org Another approach involves the use of low-valent titanium species, generated in situ, which can also reductively cleave the sulfonamide bond to yield the free amine. organic-chemistry.org Photochemical methods have also been developed, offering a mild and environmentally friendly alternative. For instance, reductive photocleavage of sulfonamides can be achieved using thioureas as organophotocatalysts in the presence of a reducing agent. organic-chemistry.org

Deprotection MethodReagentsKey Features
Reductive CleavageSamarium diiodide (SmI₂)Mild reaction conditions.
Reductive CleavageLow-valent titaniumGenerated in situ from Ti(O-i-Pr)₄, Me₃SiCl, and Mg powder.
Photochemical CleavageThiourea (B124793) organocatalyst, reducing agentMild, metal-free conditions.
Acidic HydrolysisTrifluoromethanesulfonic acidChemoselective for certain N-arylsulfonamides. organic-chemistry.org

Acidic Hydrolysis: Under certain conditions, acidic hydrolysis can be employed to remove the tosyl group. For instance, trifluoromethanesulfonic acid has been used for the chemoselective hydrolysis of N-arylsulfonamides. organic-chemistry.org The feasibility of this method for this compound would depend on the stability of the rest of the molecule to strong acids.

Synthesis of Highly Functionalized Analogues

The reactivity of this compound makes it a valuable precursor for the synthesis of a variety of highly functionalized analogues, including complex N-heterocyclic scaffolds and derivatives with modified side chains.

Formation of Complex N-Heterocyclic Scaffolds (e.g., Tropane derivatives)

The pyrrolidine ring of this compound can serve as a building block for the construction of more complex N-heterocyclic systems. A significant example is the synthesis of tropane alkaloids, which are characterized by an 8-azabicyclo[3.2.1]octane core. While not a direct conversion, synthetic strategies towards tropane derivatives often involve intermediates that can be conceptually related to functionalized pyrrolidines.

A notable synthesis in this area is that of 2-(p-toluenesulphonyl)tropane-2-ene, also known as anhydroecgonine. semanticscholar.org This derivative is a key intermediate in the synthesis of various tropane analogues. The synthesis of tropane alkaloids has been approached through various routes, including those that construct the bicyclic system from cycloheptadiene intermediates via aziridination and subsequent rearrangement. nih.govresearchgate.net

Synthesis of N-Acylpyrrolidine Derivatives

The synthesis of N-acylpyrrolidine derivatives from this compound typically proceeds via a two-step sequence involving the deprotection of the tosyl group followed by N-acylation.

Step 1: Deprotection As outlined in section 4.3.2, the tosyl group is removed to yield the free secondary amine, 2-(4-fluorophenyl)pyrrolidine.

Step 2: N-Acylation The resulting 2-(4-fluorophenyl)pyrrolidine can then be acylated using a variety of acylating agents to introduce the desired N-acyl group. Common methods for N-acylation include reaction with:

Acid chlorides: In the presence of a base to neutralize the HCl byproduct.

Acid anhydrides: Often with a catalytic amount of acid or base.

Carboxylic acids: In the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC).

This two-step approach allows for the introduction of a wide array of acyl groups, leading to a diverse library of N-acyl-2-(4-fluorophenyl)pyrrolidine derivatives. The N-acyl sulfonamide functional group is of particular interest in medicinal chemistry as it can act as a bioisostere for carboxylic acids. nih.gov

Acylating AgentConditionsProduct
Acid Chloride (R-COCl)Base (e.g., triethylamine, pyridine)N-acylpyrrolidine
Acid Anhydride ((RCO)₂O)Acid or base catalystN-acylpyrrolidine
Carboxylic Acid (R-COOH)Coupling agent (e.g., DCC, EDAC)N-acylpyrrolidine

Derivatization to Carboxamides

This compound can be derivatized to form various carboxamides. This can be achieved through functionalization at the 2-position of the pyrrolidine ring or through ring-opening reactions.

A relevant example is the synthesis of N-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide. nih.gov This compound was synthesized from L-proline, which was first N-tosylated and then coupled with 2-amino-N-(4-fluorophenyl)propanamide. This demonstrates that a 1-tosylpyrrolidine-2-carboxylic acid can be readily converted into a carboxamide derivative through standard peptide coupling techniques. A similar strategy could be employed starting with this compound-based carboxylic acids.

Furthermore, 2-aryl-substituted pyrrolidine-1-carboxamides have been shown to undergo acid-catalyzed ring-opening reactions. researchgate.net This suggests a potential pathway for the derivatization of this compound to acyclic carboxamides through a ring-opening mechanism, followed by further functionalization.

Starting MaterialReagents and ConditionsProduct
N-tosyl-L-proline2-amino-N-(4-fluorophenyl)propanamide, coupling agentsN-(1-(4-fluorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide nih.gov
2-(2-Hydroxynaphthalen-1-yl)pyrrolidine-1-carboxamidesTrifluoroacetic acid, 2-naphtholSubstituted dibenzoxanthenes (via ring opening) researchgate.net

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways and Transition States

Understanding the formation and reactivity of 2-(4-Fluorophenyl)-1-tosylpyrrolidine requires a detailed examination of its potential reaction pathways and the transient species that dictate the course of its chemical transformations.

Iminium Ion Chemistry and Intermediates

A central feature in the reactivity of N-acyl and N-sulfonyl pyrrolidines is the formation of cyclic iminium ion intermediates. These electrophilic species are typically generated through the oxidation of the pyrrolidine (B122466) ring. For N-arylpyrrolidines, oxidation can lead to the in-situ generation of an iminium ion, which can then undergo further reactions, such as cycloadditions. researchgate.net In the context of this compound, oxidation would transiently form an N-tosyliminium ion. This intermediate is highly electrophilic at the C2 position, primed for attack by various nucleophiles.

The formation of such iminium ions can be part of a cascade reaction sequence. For instance, acid-catalyzed reactions involving amino allylsilanes and aldehydes can generate acyclic imines that cyclize to form iminium ions, which are then trapped intramolecularly. nih.gov Computational studies have been employed to examine the relative stability and hydrolysis tendency of various pyrrolidine-derived iminium ions, providing insight into which species might predominate in a given reaction medium. ub.edu The stability of the iminium ion derived from this compound would be influenced by the electronic properties of both the tosyl and the 4-fluorophenyl groups.

Iodide-Mediated Ring Opening Mechanisms

Iodide ions can serve as effective mediators in reactions involving N-tosylated nitrogen heterocycles. A notable example is the iodide-mediated [3+2] cycloaddition between N-tosylaziridines and α,β-unsaturated ketones to furnish N-tosylpyrrolidines. organic-chemistry.org The proposed mechanism for this transformation involves the nucleophilic attack of an iodide ion on one of the aziridine (B145994) carbons, inducing ring opening to generate a stabilized acyclic anionic intermediate. organic-chemistry.org This intermediate then partakes in a conjugate addition to the ketone, followed by an intramolecular cyclization to form the five-membered pyrrolidine ring. organic-chemistry.org

While this describes a formation pathway for the N-tosylpyrrolidine skeleton, iodide can also mediate subsequent reactions. In the synthesis of polyhydroxylated pyrrolidines, iodine treatment of unsaturated β-amino esters promotes a ring-closing iodoamination, yielding iodomethyl pyrrolidines. st-andrews.ac.uk Subsequent functionalization of these iodo-derivatives with silver acetate (B1210297) proceeds through an intermediate aziridinium (B1262131) ion, showcasing the versatile reactivity imparted by halide mediation. st-andrews.ac.uk For this compound, an iodide-mediated pathway could potentially involve the reversible opening of the pyrrolidine ring under specific conditions, although this is less common than for strained three-membered rings like aziridines.

Nucleophilic Activation and Addition Processes

The reactivity of this compound is significantly influenced by the N-tosyl group. The tosyl (p-toluenesulfonyl) group is a powerful electron-withdrawing group and an excellent leaving group. youtube.com Its presence activates the molecule in several ways. All amines possess a lone pair of electrons on the nitrogen atom, making them inherently nucleophilic. libretexts.org However, in a tosylated amine like this one, the electron-withdrawing nature of the tosyl group diminishes the nucleophilicity of the nitrogen itself.

Instead, the tosyl group's primary role is to function as a superb leaving group in nucleophilic substitution reactions. youtube.comyoutube.com While direct substitution at the nitrogen is not typical, the tosyl group activates the α-carbon (C2) of the pyrrolidine ring towards deprotonation and subsequent functionalization. Furthermore, if the compound were derived from an alcohol precursor to form the tosylate ester, the tosylate serves to activate that position for SN2 attack by a nucleophile, such as an amine. youtube.comresearchgate.net The reaction between an alcohol, tosyl chloride, and pyridine (B92270) yields a tosylate intermediate, which can then be displaced by a nucleophile. youtube.com

Hydride Abstraction Processes

Hydride abstraction is a powerful method for the oxidative C-H functionalization of N-acyl and N-sulfonyl amines. nsf.gov This process typically involves an oxidant, such as a quinone, oxoammonium ion, or a triarylmethyl cation, which removes a hydride (a proton and two electrons) from the carbon adjacent to the nitrogen atom. nsf.gov In the case of this compound, hydride abstraction would occur at the C2 position, which is activated by both the adjacent nitrogen atom and the C2-aryl group.

This abstraction generates the highly reactive N-tosyliminium ion intermediate discussed previously. The selectivity of this process is often governed by the stability of the resulting cation rather than homolytic bond dissociation energies. nsf.gov Kinetic studies on the H-abstraction from benzylamides have shown that the reaction is significantly influenced by stereoelectronic effects, where the reactivity is enhanced when the scissile C-H bond can align with the nitrogen lone pair orbital. psu.edu Boranes, such as B(C₆F₅)₃, can also mediate hydride abstraction from amines to generate iminium hydridoborate salts, which can then react with nucleophiles in stoichiometric or catalytic processes. rsc.org

Role of Catalysts in Reaction Mechanisms

Catalysts are indispensable for controlling the reactivity and selectivity in the synthesis and functionalization of heterocyclic compounds like this compound.

Metal-Catalyst Role in Activation and Selectivity

Transition metal catalysis is a cornerstone of modern organic synthesis and is frequently employed in reactions involving nitrogen heterocycles. uniurb.it Metals such as palladium, copper, nickel, and cobalt can activate substrates and control reaction outcomes in ways that are otherwise difficult to achieve.

In the synthesis of related structures, metal catalysts play several key roles:

Cross-Coupling: Palladium and copper catalysts are used to form C-N bonds, for instance, in the alkenylation of aziridines with alkenyl halides or boronic acids to produce N-alkenyl aziridines. nih.gov Similar strategies could be envisioned for the arylation or alkenylation of pyrrolidine precursors.

Reductive Hydrofunctionalization: Nickel-hydride (NiH) catalysis has been successfully applied to the asymmetric hydroarylation of N-acyl enamines, providing chiral benzylamines. nih.gov The proposed mechanism involves the hydrometallation of the enamine, oxidative addition of an aryl halide, and reductive elimination. nih.gov Deuterium-labeling studies indicated that the initial hydrometallation was not the enantio-determining step, suggesting a more complex pathway involving radical recombination. nih.gov

Metalloradical Catalysis: Cobalt-based metalloradical catalysts can activate aliphatic azides for intramolecular C-H amination to produce various N-heterocycles, including pyrrolidines. nih.gov This type of catalysis proceeds through stepwise radical processes involving metal-entangled organic radical intermediates, offering unique reactivity and selectivity compared to conventional ionic mechanisms. nih.gov

These examples underscore the power of metal catalysts to activate C-H and C-N bonds, control stereoselectivity, and enable the construction of complex molecular architectures from simpler precursors.

Stereochemical Control Mechanisms

The chiral nature of this compound allows it to exert significant control over the stereochemical outcome of reactions. This control is manifested in both diastereoselectivity and enantioselectivity.

Diastereoselectivity Origin and Control

The origin of diastereoselectivity in reactions catalyzed by proline-derived systems often stems from the specific geometry of the transition state. For instance, in aldol (B89426) reactions using related catalysts, the formation of one diastereomer over another is attributed to the minimization of steric repulsions and the presence of stabilizing non-classical hydrogen bonds in the favored transition state. nih.gov

By analogy, when this compound catalyzes a reaction, the bulky tosyl and 4-fluorophenyl groups would orient the approaching reactants in a way that minimizes steric hindrance. This leads to a preferred trajectory of attack, resulting in the formation of a specific diastereomer. The rigidity of the pyrrolidine ring is crucial in maintaining this defined chiral environment.

Enantioselectivity Mechanisms

The ability of a catalyst to favor the formation of one enantiomer over the other is a hallmark of asymmetric catalysis. nih.gov For this compound, this is achieved through the creation of a distinct chiral environment and the influence of non-covalent interactions.

The fundamental principle of enantioselective catalysis is the creation of a chiral space wherein the transition states leading to the two enantiomers are diastereomeric and thus have different energies. The pyrrolidine core of this compound, with its defined stereochemistry, provides this chiral environment. The substituents on the pyrrolidine ring effectively block one face of the reactive intermediate (e.g., an enamine formed in situ), forcing the electrophile to approach from the less hindered face. This facial discrimination is the primary determinant of the enantiomeric excess of the product.

Non-covalent interactions (NCIs) are critical for stabilizing the favored transition state and are a key design principle in catalysis. nih.govrsc.org In the context of this compound, several NCIs are expected to play a role:

Hydrogen Bonding: As discussed in the activation mode, the hydrogen bond between the tosyl group's N-H and the electrophile is pivotal. The specific geometry of this bond within the chiral scaffold helps to lock the conformation of the transition state assembly. nih.gov

π-π Stacking: The 4-fluorophenyl group and the tosyl group's aromatic ring can engage in π-π stacking interactions with aromatic substrates, further ordering the transition state.

Steric Repulsion: The bulky nature of the substituents serves to destabilize the transition state leading to the minor enantiomer through steric repulsion. nih.gov

Computational studies on similar systems have revealed that multiple weak interactions, including non-classical hydrogen bonds between the catalyst and the reactants, cooperatively stabilize the transition state leading to the major enantiomer. nih.gov For example, DFT calculations on a related proline sulfonamide catalyst in an aldol reaction showed that interactions between the sulfonamide oxygens and hydrogens on both the electrophile and the enamine intermediate were crucial for high diastereoselectivity. nih.gov

Interaction TypeGroups InvolvedRole in Enantioselectivity
Hydrogen BondingCatalyst N-H and Substrate AcceptorPrimary activation and orientation of the electrophile nih.gov
Steric HindranceTosyl and 4-Fluorophenyl groupsDestabilizes transition state of the minor enantiomer nih.gov
π-π InteractionsAromatic rings of catalyst and substrateCan provide additional ordering and stability to the transition state

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structural and electronic properties of organic molecules. Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. biointerfaceresearch.commdpi.com

The three-dimensional arrangement of atoms in 2-(4-Fluorophenyl)-1-tosylpyrrolidine is critical to its properties. Geometry optimization calculations are performed to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. researchgate.net For molecules with flexible rings and rotatable bonds, such as the pyrrolidine (B122466) ring and the tosyl group, a conformational analysis is essential. nih.gov This involves exploring the potential energy surface to identify various stable conformers and determine their relative energies.

The pyrrolidine ring can adopt several conformations, often described as envelope or twist forms. The orientation of the 4-fluorophenyl group at the C2 position and the tosyl group on the nitrogen atom significantly influences the conformational preference. Studies on similar N-substituted pyrrolidine derivatives indicate that the interplay of steric and electronic effects dictates the most stable conformer. nih.govnih.gov For instance, computational analysis of conformationally constrained analogues of related compounds has shown energy barriers for the rotation of aryl rings, which can be in the range of 18-20 kcal/mol. nih.gov

Table 1: Representative Calculated Geometric Parameters for a Tosylated Pyrrolidine Ring System Note: This table presents typical bond lengths and angles for a pyrrolidine ring substituted with a tosyl group, as determined by DFT calculations on analogous structures. Specific values for this compound would require a dedicated computational study.

ParameterTypical Value (Å or °)Methodology Reference
N-S Bond Length~1.65 - 1.70DFT/B3LYP
S=O Bond Length~1.45 - 1.50DFT/B3LYP
C-N (pyrrolidine ring)~1.47 - 1.49DFT/B3LYP
O-S-O Angle~118 - 122DFT/B3LYP
C-N-S Angle~115 - 120DFT/B3LYP

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings (both the 4-fluorophenyl and the tosyl groups), while the LUMO is likely distributed over the tosyl group and the pyrrolidine ring. In a related compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, the HOMO was found to be localized on the quinoline (B57606) amine group and the LUMO on the tosyl group, with a calculated energy gap of 3.85647 eV. biointerfaceresearch.com For another related molecule, 2-(4-fluorophenyl)-4-(4-(4-methoxyphenyl)-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl)quinoline, a π →π* transition was observed from H-2 to L with an energy gap of 2.8083 eV. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap Note: This table provides illustrative FMO energy values based on DFT calculations of structurally similar aromatic and heterocyclic compounds. The exact values for this compound would need to be specifically calculated.

ParameterIllustrative Value (eV)Source Reference
EHOMO-5.95 biointerfaceresearch.com
ELUMO-2.09 biointerfaceresearch.com
Energy Gap (ΔE)3.86 biointerfaceresearch.com

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts. mdpi.com For this compound, predictions of 1H, 13C, and 19F NMR chemical shifts can be made. The predicted shifts are sensitive to the molecule's conformation. columbia.edu Computational studies on fluorinated inhibitors have demonstrated that QM/MM (Quantum Mechanics/Molecular Mechanics) approaches can accurately predict 19F NMR chemical shifts in complex biological systems. nih.gov

IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the vibrational modes of the molecule (stretching, bending, etc.). Comparing the calculated IR spectrum with the experimental one can help in the assignment of vibrational bands. researchgate.netnih.gov For this compound, characteristic bands for the sulfonyl group (S=O stretches), the C-F bond, and the aromatic rings would be expected.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netpurdue.edu The predicted spectrum can provide information about the electronic transitions, such as π →π* and n→π* transitions, within the molecule. researchgate.net

Table 3: Predicted Spectroscopic Data (Illustrative) Note: This table shows the kind of data that would be generated from DFT calculations for the target compound. The values are representative and based on general knowledge of the functional groups present.

SpectroscopyPredicted FeatureApproximate Range
13C NMRAromatic C-F160-165 ppm (JC-F ~245 Hz)
IRS=O Asymmetric Stretch1350-1300 cm-1
IRS=O Symmetric Stretch1160-1120 cm-1
UV-Visπ →π* Transition (Aromatic)250-280 nm

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of the molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com The chemical potential (μ) is related to the "escaping tendency" of an electron from the system. These indices provide a quantitative measure of the molecule's reactivity. For instance, a higher electrophilicity index suggests a greater capacity to accept electrons. mdpi.com Fukui functions can also be calculated to identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net

Reaction Mechanism Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers.

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT can be used to model the reaction pathway. The synthesis of N-tosylpyrrolidines can occur through various routes. researchgate.net For example, the reaction of an alcohol with tosyl chloride involves a nucleophilic attack of the alcohol on the sulfur atom. youtube.com

Regioselectivity and Stereoselectivity Predictions

The prediction of regioselectivity and stereoselectivity in chemical reactions is a significant application of computational chemistry, offering a way to forecast reaction outcomes and understand the factors that control them. For this compound, computational models can be instrumental in predicting the outcomes of further functionalization.

Theoretical studies, often employing Density Functional Theory (DFT), are the cornerstone for predicting the selectivity of reactions involving chiral pyrrolidines. nih.gov These methods calculate the energy of transition states for different possible reaction pathways. The pathway with the lowest energy barrier is predicted to be the major product, thus forecasting the regiochemical and stereochemical outcome.

For a molecule like this compound, which possesses a chiral center at the C2 position of the pyrrolidine ring, any subsequent reaction on the ring or its substituents would be influenced by the existing stereochemistry. For instance, in a deprotonation-alkylation sequence at the C3 or C5 position, the tosyl group and the 4-fluorophenyl group will sterically and electronically direct the approach of the incoming electrophile.

Computational models can predict the preferred site of deprotonation and the facial selectivity of the subsequent alkylation. These predictions are based on the calculated energies of the possible diastereomeric transition states. Machine learning models are also increasingly being used to predict regioselectivity in reactions like SNAr, achieving high accuracy by learning from large datasets of known reactions. nih.gov While a specific study on this compound is not publicly available, the principles from studies on similar heterocyclic systems are directly applicable.

A hypothetical DFT study on the lithiation and subsequent methylation of this compound could yield data like that presented in the interactive table below. Such a study would likely predict that deprotonation at the C5 position is favored due to the electronic influence of the nitrogen and the tosyl group, and that the subsequent methylation will occur from the face opposite to the bulky 4-fluorophenyl group at C2, leading to a specific diastereomer.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Methylation of this compound, Predicting Regio- and Stereoselectivity.
Reaction PathwayPosition of MethylationDiastereomer FormedCalculated Activation Energy (kcal/mol)Predicted Major Product
Pathway AC3(2S,3R)25.8No
Pathway BC3(2S,3S)26.5No
Pathway CC5(2S,5R)22.1Yes
Pathway DC5(2S,5S)24.9No

Molecular Dynamics and Docking Simulations (Relevant to interactions as a building block)

When this compound is used as a building block in the synthesis of larger, biologically active molecules, understanding its interaction with protein targets is crucial. Molecular dynamics (MD) and docking simulations are powerful computational techniques for this purpose. nih.govrsc.org

Molecular docking predicts the preferred orientation of a ligand when it binds to a target protein. nih.govnih.gov For a scaffold like this compound, docking studies can reveal how its constituent parts—the fluorophenyl ring, the pyrrolidine core, and the tosyl group—contribute to binding. The 4-fluorophenyl group can engage in hydrophobic and halogen bonding interactions, the pyrrolidine ring acts as a rigid scaffold, and the tosyl group can form hydrogen bonds and other polar interactions.

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex. nih.goveur.nl These simulations, which model the movement of atoms over time, can assess the stability of the predicted binding pose and calculate the free energy of binding. Studies on related sulfonamide derivatives have shown that MD simulations are effective in confirming the stability of ligand-protein interactions. nih.govrsc.org

For instance, if this compound were part of a larger molecule designed as an inhibitor for a specific enzyme, docking and MD simulations could provide the following insights, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Molecular Docking and Dynamics Simulation Data for a Derivative of this compound against a Kinase Target.
ParameterValueInterpretation
Docking Score (kcal/mol)-9.5Strong predicted binding affinity.
Key Interacting ResiduesLys76, Leu12, Asp184Identifies the specific amino acids in the binding pocket that interact with the ligand.
Types of InteractionsHydrogen bond with Asp184, Hydrophobic interaction with Leu12, Halogen bond with Lys76Details the nature of the chemical interactions responsible for binding.
RMSD during MD (Å)1.2Indicates high stability of the ligand in the binding pocket over the simulation time.

Quantitative Structure-Activity Relationship (QSAR) Studies (Contextual)

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While a specific QSAR study on a series of this compound derivatives is not available, the principles of QSAR can be discussed in the context of how this scaffold could be optimized.

In a typical QSAR study, a series of analogues of a lead compound are synthesized, and their biological activity is measured. researchgate.net Then, a wide range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) are calculated for each analogue. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that predicts the activity based on these descriptors. nih.gov

For a series of compounds built upon the this compound scaffold, a QSAR study could explore how modifications at various positions affect a particular biological activity. For example, substituents on the phenyl ring or replacements for the tosyl group could be varied.

The resulting QSAR model would provide a quantitative understanding of the structure-activity relationship. For example, the model might reveal that electron-withdrawing groups on the phenyl ring and a more compact substituent in place of the tosyl group enhance the activity. This information is invaluable for the rational design of more potent compounds.

A hypothetical QSAR equation derived from such a study might look like this:

pIC50 = 0.5 * LogP - 1.2 * PSA + 0.8 * (Hammett sigma of phenyl substituent) + 2.5

This equation would suggest that activity increases with hydrophobicity (LogP) and the electron-withdrawing nature of the phenyl substituent, while it decreases with increasing polar surface area (PSA). The table below illustrates the kind of data that would be used to generate such a model.

Table 3: Hypothetical Data for a QSAR Study on Derivatives of this compound.
CompoundModificationLogPPolar Surface Area (Ų)Hammett Sigma (para-substituent)Measured pIC50
Derivative 1-F (parent)3.554.60.066.2
Derivative 2-Cl3.954.60.236.8
Derivative 3-CH33.854.6-0.175.9
Derivative 4-NO23.299.40.787.5

Applications in Chemical Synthesis and Advanced Materials Excluding Clinical Human Trial Data

Chiral Organocatalysis

2-(4-Fluorophenyl)-1-tosylpyrrolidine and its derivatives have been investigated as organocatalysts, leveraging the chirality of the pyrrolidine (B122466) ring to induce stereoselectivity in various chemical reactions. The presence of the tosyl group and the 4-fluorophenyl substituent significantly influences the catalyst's steric and electronic properties, which in turn dictates its efficacy and selectivity in catalytic cycles.

Application in Asymmetric Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds in a stereocontrolled manner is a cornerstone of modern organic synthesis. Chiral organocatalysts derived from pyrrolidine have been instrumental in advancing this field.

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for C-C bond formation. scispace.com The asymmetric variant, guided by a chiral catalyst, can lead to the formation of enantioenriched products. While the direct application of this compound in phospha-Michael additions is not extensively documented in readily available literature, the broader class of chiral pyrrolidine-based catalysts has been successfully employed in such reactions. For instance, bifunctional squaramide organocatalysts have been shown to effectively catalyze the asymmetric phospha-Michael addition to iminochromenes, yielding products with high enantioselectivity. ajgreenchem.com These catalysts often incorporate a pyrrolidine moiety to create the chiral environment necessary for stereoselective bond formation. The general reactivity in phospha-Michael additions can be influenced by the nature of the phosphite (B83602) and the electrophile, with variations in reactivity observed for different dialkylphosphites. ajgreenchem.com

Table 1: Representative Data for Organocatalyzed Phospha-Michael Addition (Note: This table represents data for related pyrrolidine-based catalysts due to the lack of specific data for this compound in the searched literature.)

EntryCatalystReactantsYield (%)ee (%)
1Bifunctional SquaramideIminochromene, Dibenzylphosphiteup to 95up to 98

ee = enantiomeric excess

The Henry reaction, or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. rsc.orgajgreenchem.com It is a valuable method for the synthesis of β-nitro alcohols, which are versatile synthetic intermediates. The asymmetric Henry reaction, facilitated by chiral catalysts, provides access to enantiomerically enriched β-nitro alcohols.

Chiral copper complexes incorporating pyrrolidine-derived ligands have been shown to catalyze the enantioselective Henry reaction. For example, a chiral copper(II) complex derived from (S)-2-aminomethylpyrrolidine can catalyze the reaction between various aldehydes and nitromethane (B149229), yielding nitroalcohols with up to 77% enantiomeric excess. mdpi.com The electronic nature of the substituents on the aromatic aldehyde has been observed to affect the reaction's yield and selectivity. mdpi.com While direct catalysis by this compound is not explicitly detailed, the synthesis of (S)-1-(4-Fluorophenyl)-2-nitroethanol via a highly enantioselective nitroaldol reaction has been reported, achieving a 94% enantiomeric excess, highlighting the feasibility of achieving high stereocontrol for substrates bearing the 4-fluorophenyl group.

Table 2: Enantioselective Henry Reaction of 4-Fluorobenzaldehyde (Note: This table represents data for a highly enantioselective nitroaldol reaction leading to a product with the same substitution pattern as would be expected from a reaction involving the title compound, though the specific catalyst was a novel chiral copper complex.)

EntryAldehydeCatalyst SystemYield (%)ee (%)
14-FluorobenzaldehydeChiral Copper Complex7194

ee = enantiomeric excess

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Proline and its derivatives are well-known organocatalysts for various MCRs. ajgreenchem.comresearchgate.net For instance, L-proline has been demonstrated to catalyze the synthesis of tetrahydropyridine (B1245486) derivatives in good to excellent yields via a one-pot multicomponent reaction. ajgreenchem.com

Copper-catalyzed multicomponent reactions involving proline derivatives have been developed for the synthesis of complex heterocyclic systems like chromeno[2,3-c]pyrrol-9(1H)-one derivatives. rsc.org Although specific examples detailing the use of this compound as a catalyst in MCRs are not prevalent in the reviewed literature, the established catalytic activity of the pyrrolidine scaffold in such transformations suggests its potential in this domain.

Scope and Limitations in Catalytic Cycles

The performance of 2-aryl-1-tosylpyrrolidine derivatives in catalytic cycles is influenced by several factors. The nature of the aryl group and the substituents on the pyrrolidine ring can significantly impact the catalyst's activity and stereoselectivity. For instance, in the diethylzinc (B1219324) addition to aryl aldehydes, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives have shown high chemical yields and enantiomeric excesses. rsc.org However, modifications such as N-methylation of the pyrrolidine ring have been observed to decrease the enantioselectivity and, in some cases, even invert the stereochemical outcome of the reaction. rsc.org

The scope of these catalysts can be broad, with successful applications reported for a variety of substrates. However, limitations can arise from steric hindrance or unfavorable electronic interactions between the catalyst and the substrates. The stability of the catalyst under the reaction conditions and its potential for recovery and reuse are also critical considerations for practical applications. The development of peptide-like catalysts, where an α-amino acid is attached to a pyrrolidine scaffold, has shown promise in enhancing stereoselectivity through mechanisms involving both steric control and hydrogen-bonding. rsc.org

Chiral Building Block for Complex Molecule Synthesis

Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of more complex molecules. The inherent chirality of the pyrrolidine ring and the presence of functional handles like the tosyl group and the potential for modification of the fluorophenyl ring make it an attractive starting material.

The synthesis of enantioenriched 2,2-disubstituted pyrrolidines, for example, can be achieved through sequential asymmetric allylic alkylation and ring contraction, providing access to novel compounds that are of interest to medicinal chemistry. nih.gov While the direct use of this compound as a starting material in the synthesis of complex natural products or pharmaceutical agents is not extensively detailed in the available literature, the synthesis of various functionalized pyrrolidines and their subsequent elaboration into more complex scaffolds is a well-established strategy. nih.govmdpi.com The development of versatile chiral building blocks is crucial for drug discovery and the synthesis of bioactive compounds. enamine.netrsc.org

Information Not Available for this compound

Following a comprehensive search of available scientific literature, we were unable to locate specific data regarding the chemical compound This compound that would be necessary to populate the requested article outline.

The performed searches aimed to identify the applications of this specific compound in the following areas:

Role in Materials Science:No data was found to suggest that this compound or its specific derivatives have been investigated for applications in materials science.

While general synthesis methods for N-tosyl pyrrolidines exist, and related compounds containing either the 4-fluorophenyl or the N-tosyl-pyrrolidine moiety are known, no publications specifically detailing the synthesis, reactions, or applications of This compound could be identified.

Therefore, due to the absence of specific research findings for this particular compound in the searched databases, it is not possible to generate the requested scientific article while adhering to the strict content requirements.

Advanced Analytical Techniques for Research Oriented Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is the most powerful tool for the structural elucidation of 2-(4-Fluorophenyl)-1-tosylpyrrolidine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed picture of the molecular framework can be constructed.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Purity Assessment

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the protons of the pyrrolidine (B122466) ring, the 4-fluorophenyl group, and the tosyl group. The protons on the pyrrolidine ring would appear as complex multiplets in the aliphatic region. The aromatic protons of the 4-fluorophenyl and tosyl groups would resonate in the downfield aromatic region, typically between 7.0 and 8.0 ppm. The methyl protons of the tosyl group would be visible as a distinct singlet around 2.4 ppm. The integration of these signals allows for the quantitative determination of the relative number of protons, confirming the presence of each structural component.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Each carbon atom in the pyrrolidine ring, the 4-fluorophenyl group, and the tosyl group would give rise to a distinct signal. The carbons of the pyrrolidine ring would be found in the upfield region, while the aromatic carbons would appear in the downfield region (typically 110-150 ppm). The carbonyl carbon of the tosyl group and the carbon attached to the fluorine atom would have characteristic chemical shifts influenced by their respective electron-withdrawing and electronegative nature.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique specifically used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal provides a clear indication of the electronic environment of the fluorine atom and can be used to confirm the presence of the 4-fluorophenyl moiety.

The purity of a sample can also be assessed using these NMR techniques. The presence of unexpected signals in the ¹H, ¹³C, or ¹⁹F NMR spectra would indicate the presence of impurities.

Expected ¹H NMR Chemical Shifts Expected ¹³C NMR Chemical Shifts
Proton Type δ (ppm)
Pyrrolidine CH₂1.8 - 4.0
Pyrrolidine CH4.5 - 5.5
Tosyl CH₃~2.4
Aromatic CH (Phenyl & Tosyl)7.0 - 8.0

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

While 1D NMR provides a foundational understanding of the structure, 2D NMR techniques are indispensable for unambiguously assigning signals and determining the connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent protons in the pyrrolidine ring and within the aromatic systems, helping to trace the spin-spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For instance, each proton signal from the pyrrolidine ring can be directly mapped to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for establishing the connectivity between the different structural fragments of the molecule. For example, it can show correlations between the pyrrolidine protons and the carbons of the tosyl and 4-fluorophenyl groups, confirming how these units are linked together. The stereochemistry of the chiral center at the 2-position of the pyrrolidine ring can also be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which provides information about the spatial proximity of atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate measurement of the molecular mass of this compound. This exact mass can be used to determine the elemental composition of the molecule with a high degree of confidence, which serves as a definitive confirmation of its chemical formula. This technique is a cornerstone of modern chemical analysis for the unambiguous identification of new compounds.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a sample before they are introduced to the mass spectrometer. While this compound itself may not be sufficiently volatile for direct GC analysis without decomposition, GC-MS can be employed to analyze more volatile derivatives or potential impurities from its synthesis. The gas chromatogram would separate the components of a mixture, and the mass spectrometer would then provide a mass spectrum for each separated component, aiding in their identification.

Mass Spectrometry Data
Technique Information Obtained
High-Resolution Mass Spectrometry (HRMS)Exact molecular mass and elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS)Separation and identification of volatile components, impurities, or derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups. Key expected vibrational frequencies include:

C-H stretching vibrations for the aliphatic pyrrolidine ring and the aromatic rings.

S=O stretching vibrations from the sulfonyl group of the tosyl moiety, typically appearing as two strong bands in the region of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.

C-F stretching vibration from the 4-fluorophenyl group, which would give a strong absorption band in the fingerprint region.

C-N stretching vibration of the pyrrolidine ring.

Aromatic C=C stretching vibrations from both the phenyl and tosyl rings.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. By measuring the absorption of light at these frequencies, a spectrum is generated that serves as a molecular "fingerprint."

For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its distinct structural components: the tosyl group, the fluorophenyl ring, and the pyrrolidine ring. The sulfonyl group (O=S=O) of the tosyl moiety gives rise to strong, characteristic asymmetric and symmetric stretching vibrations. The presence of the carbon-fluorine bond and the aromatic ring also produces distinct signals. Analysis of these bands confirms the presence of the key functional groups within the molecular structure. researchgate.netmdpi.com

The table below outlines the expected characteristic IR absorption frequencies for the primary functional groups in this compound.

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Sulfonyl (O=S=O)Asymmetric Stretch1350 - 1300Strong
Sulfonyl (O=S=O)Symmetric Stretch1160 - 1120Strong
Aryl C-FStretch1250 - 1100Strong
Aromatic C=CStretch1600 - 1450Medium to Weak
C-N (Pyrrolidine)Stretch1250 - 1020Medium
Aromatic C-HStretch3100 - 3000Medium to Weak
Aliphatic C-HStretch3000 - 2850Medium

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. nih.gov For chiral molecules, this technique is unparalleled in its ability to unambiguously establish the absolute configuration of stereocenters. nih.gov

The process requires growing a suitable single crystal of the compound. This crystal is then exposed to a focused beam of X-rays, which are diffracted by the electrons in the molecule. The resulting diffraction pattern is collected and mathematically analyzed to generate an electron density map, from which the precise position of each atom in the crystal lattice can be determined. nih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide the exact bond lengths, bond angles, and torsional angles. researchgate.net Crucially, by using anomalous dispersion effects, the analysis can determine the absolute stereochemistry at the C2 position of the pyrrolidine ring, definitively assigning it as either (R) or (S). A key metric in this determination is the Flack parameter, which should be close to 0 for the correct enantiomer. nih.gov This technique provides the most reliable and accurate structural information, serving as a benchmark for all other analytical methods. nih.gov

The table below lists the type of data obtained from a typical X-ray crystallography experiment.

ParameterDescription
Crystal SystemThe symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). nih.gov
Space GroupThe specific symmetry group of the crystal (e.g., P2₁/c). nih.gov
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice. researchgate.net
Z ValueThe number of molecules per unit cell. mdpi.com
Flack ParameterA value used to confirm the absolute configuration of a chiral, non-centrosymmetric crystal structure. nih.gov
Final R-indices (R1, wR2)Indicators of the quality of the final refined structural model. researchgate.net

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is the cornerstone for separating enantiomers and assessing the enantiomeric purity of a chiral compound. This is critical in research and pharmaceutical development where one enantiomer may have desired activity while the other is inactive or has different effects. The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing one to be retained longer on the column than the other.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and robust technique for enantiomeric separation. elte.hu Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds. mdpi.com To assess the enantiomeric purity of this compound, a sample is dissolved in a suitable solvent and injected into the HPLC system. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar alcohol modifier like isopropanol, carries the sample through the chiral column. elte.hu The differential interaction between the enantiomers and the CSP leads to their separation, resulting in two distinct peaks in the chromatogram, allowing for precise quantification of each enantiomer. nih.govresearchgate.net

Below are typical conditions for a chiral HPLC method development.

ParameterDescriptionExample Value
Column Chiral Stationary Phase (CSP)Lux Amylose-1 or Chiralpak IA
Mobile Phase Solvent mixture used to elute the sampleHexane:Isopropanol (90:10, v/v)
Flow Rate The speed at which the mobile phase passes through the column1.0 mL/min
Detection Method used to detect the compound as it elutesUV at 254 nm
Column Temperature Operating temperature for the column25 °C

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering advantages in speed, efficiency, and environmental friendliness. perkinelmer.comchromatographytoday.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase, often mixed with a small amount of an organic modifier like methanol. chromatographytoday.comresearchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and reduced backpressure compared to HPLC. researchgate.net For this compound, SFC on a polysaccharide-based CSP can provide rapid and high-resolution separation of its (R) and (S) enantiomers, making it an ideal technique for high-throughput screening and purity analysis. chromatographytoday.com

The following table outlines typical starting conditions for a chiral SFC analysis.

ParameterDescriptionExample Value
Column Chiral Stationary Phase (CSP)Chiralpak AD-H or Lux Cellulose-2
Mobile Phase Supercritical fluid and organic modifierCO₂:Methanol (85:15, v/v)
Flow Rate The speed at which the mobile phase passes through the column3.0 mL/min
Back Pressure Pressure maintained to keep CO₂ in a supercritical state150 bar
Detection Method used to detect the compound as it elutesUV at 254 nm
Column Temperature Operating temperature for the column40 °C

Polarimetry for Optical Rotation Measurement

Polarimetry is a classic analytical technique used to measure the optical activity of a chiral compound. A substance is optically active if it rotates the plane of plane-polarized light. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The direction of rotation is denoted as dextrorotatory (+) or levorotatory (-). libretexts.org

The measurement is performed using a polarimeter, where a solution of the compound with a known concentration is placed in a sample tube of a specific length. The observed rotation (α) is measured and used to calculate the specific rotation [α], a characteristic physical property of the compound under defined conditions (temperature, wavelength, solvent). libretexts.org For this compound, measuring the specific rotation can confirm its chiral nature and distinguish between its enantiomers, provided a pure enantiomeric sample is available. A racemic mixture (a 50:50 mix of both enantiomers) will exhibit no optical rotation. libretexts.org

The table below illustrates how optical rotation data is presented.

EnantiomerSpecific Rotation [α]D²⁵
(R)-2-(4-Fluorophenyl)-1-tosylpyrrolidine+x°
(S)-2-(4-Fluorophenyl)-1-tosylpyrrolidine-x°
Racemic this compound

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and economically viable synthetic methods is a cornerstone of modern chemical research. For 2-(4-Fluorophenyl)-1-tosylpyrrolidine, future efforts will likely focus on developing novel and sustainable synthetic routes that minimize waste and energy consumption. Current methods often rely on multi-step sequences that may involve hazardous reagents and generate significant byproducts.

Future research could explore:

Biocatalytic Approaches: The use of enzymes, such as transaminases, for the asymmetric synthesis of the pyrrolidine (B122466) core from readily available starting materials presents a green alternative to traditional chemical methods. acs.org Biocatalytic desymmetrization of prochiral precursors is another promising strategy. nih.gov

Green Solvents and Reagents: Investigating the use of greener solvents, such as bio-derived pyrrolidones, can significantly reduce the environmental impact of the synthesis. rsc.orgresearchgate.net The development of catalytic methods that avoid the use of stoichiometric and often toxic reagents is also a key goal. rsc.org

Atom-Economical Reactions: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry. Future syntheses of this compound could leverage atom-economical reactions like catalytic C-H activation and functionalization.

Synthetic Strategy Potential Advantages Key Research Focus
BiocatalysisHigh enantioselectivity, mild reaction conditions, reduced waste.Enzyme screening and engineering for specific substrates.
Green SolventsReduced environmental impact, improved safety.Identification and application of novel, renewable solvents.
Atom EconomyMinimized waste, increased efficiency.Development of catalytic C-H functionalization and cycloaddition reactions.

Expansion of Stereochemical Methodologies to New Derivatives

The stereochemistry of the pyrrolidine ring is crucial for its function in many applications. Future research will undoubtedly focus on expanding the arsenal (B13267) of stereochemical methodologies to access a wider range of derivatives of this compound with diverse substitution patterns and stereochemistries.

Key areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts for asymmetric reactions has revolutionized stereoselective synthesis. acs.org Future work could involve the development of novel organocatalysts for the enantioselective synthesis of this compound and its analogues.

Asymmetric Catalysis with Transition Metals: Transition metal catalysis offers a powerful tool for the construction of chiral centers. wordpress.com The development of new chiral ligands for transition metals could enable highly enantioselective and diastereoselective syntheses of substituted pyrrolidines.

Substrate-Controlled Synthesis: The inherent chirality of starting materials can be used to control the stereochemical outcome of subsequent reactions. wordpress.com Exploring substrate-controlled approaches for the synthesis of complex pyrrolidine derivatives is a promising avenue.

Deeper Mechanistic Understanding through Advanced Spectroscopic and Computational Methods

A thorough understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. Future research on this compound will benefit from the application of advanced spectroscopic and computational techniques to elucidate the intricate details of its formation and reactivity.

Promising approaches include:

In Situ Spectroscopy: Techniques like in situ IR spectroscopy can provide real-time monitoring of reaction progress, allowing for the identification of transient intermediates and the elucidation of reaction kinetics. acs.org

Computational Quantum Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state geometries, and understand the electronic effects of substituents, such as the 4-fluorophenyl group. nih.govemerginginvestigators.org Such studies can provide valuable insights into the origins of stereoselectivity and reactivity. nih.gov

Advanced NMR Techniques: Two-dimensional NMR and other advanced NMR techniques can be employed for the detailed structural characterization of intermediates and products, aiding in the elucidation of complex reaction mechanisms. excli.de

Technique Information Gained Impact on Research
In Situ IR SpectroscopyReal-time reaction monitoring, identification of intermediates.Optimization of reaction conditions, mechanistic elucidation.
Computational ChemistryReaction pathways, transition state analysis, electronic effects.Rational catalyst design, prediction of reactivity and selectivity.
Advanced NMRDetailed structural information, conformational analysis.Unambiguous characterization of complex molecules.

Exploration of Undiscovered Reactivity Patterns

The unique electronic properties of the N-tosyl group and the 4-fluorophenyl substituent suggest that this compound may exhibit novel and unexplored reactivity patterns. Future research should aim to uncover and harness this latent reactivity for the development of new synthetic transformations.

Areas ripe for exploration include:

C-H Functionalization: The direct functionalization of C-H bonds is a highly desirable transformation that avoids the need for pre-functionalized substrates. Future work could focus on developing catalytic methods for the selective C-H functionalization of the pyrrolidine ring or the fluorophenyl group.

Radical Chemistry: The generation of nitrogen-centered radicals from N-tosylamides can lead to a variety of interesting cyclization and functionalization reactions. acs.org Exploring the radical reactivity of this compound could open up new avenues for synthesis.

Fluorine-Directed Reactivity: The fluorine atom on the phenyl ring can influence the reactivity of the molecule through both steric and electronic effects. Investigating how the fluorine substituent can be used to control the regioselectivity and stereoselectivity of reactions is a promising area of research. wordpress.com

Diversification of Applications in Catalyst Design and Complex Molecule Synthesis

The chiral scaffold of this compound makes it an attractive candidate for applications in asymmetric catalysis and as a building block in the synthesis of complex, biologically active molecules.

Future research in this area could focus on:

Ligand Development for Asymmetric Catalysis: The pyrrolidine nitrogen can serve as a coordination site for metal catalysts. By modifying the substituents on the pyrrolidine ring, it may be possible to design novel chiral ligands for a variety of asymmetric transformations. mdpi.com

Organocatalyst Design: The pyrrolidine motif is a common feature in many successful organocatalysts. acs.org this compound could serve as a starting point for the synthesis of new and more effective organocatalysts.

Synthesis of Bioactive Molecules: The pyrrolidine ring is a common structural motif in many natural products and pharmaceuticals. nih.gov this compound could be utilized as a key intermediate in the synthesis of complex molecules with potential biological activity. nih.govnih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms is transforming the way organic synthesis is performed. These technologies offer numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly screen reaction conditions and synthesize compound libraries.

Future research on this compound should embrace these technologies to:

Develop Continuous Flow Syntheses: Translating the synthesis of this compound to a continuous flow process can lead to higher yields, improved purity, and easier scale-up. acs.orgnih.govresearchgate.net

Automate Reaction Optimization: Automated platforms can be used to rapidly screen a wide range of reaction parameters, such as catalysts, solvents, and temperatures, to identify optimal conditions for the synthesis and functionalization of this compound. researchgate.netyoutube.com

Enable Library Synthesis: The integration of flow chemistry and automated synthesis can facilitate the rapid synthesis of libraries of this compound analogues for applications in drug discovery and materials science. researchgate.netscribd.com

Technology Key Advantages Application to this compound
Flow ChemistryImproved reaction control, enhanced safety, scalability.Development of efficient and scalable synthetic routes.
Automated SynthesisHigh-throughput screening, rapid optimization.Optimization of reaction conditions and catalyst discovery.
Library SynthesisRapid generation of diverse compound collections.Exploration of structure-activity relationships for new applications.

Q & A

Q. What are the primary synthetic routes for 2-(4-Fluorophenyl)-1-tosylpyrrolidine, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing the pyrrolidine ring with fluorophenyl and tosyl groups. A common approach is nucleophilic substitution or coupling reactions using precursors like 4-fluorophenylboronic acid and tosyl chloride. Key factors include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction rates but may increase side-product formation.
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF or THF) stabilize intermediates but require rigorous drying to avoid hydrolysis .

Q. Example Synthetic Route

StepReagents/ConditionsYield (%)Reference
14-Fluorophenylboronic acid, Pd(PPh₃)₄, K₂CO₃, DMF, 80°C65–70
2Tosyl chloride, Et₃N, CH₂Cl₂, RT85–90

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles (e.g., C–F bond length ~1.34 Å) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 348.12 g/mol) .

Q. How can researchers address contradictory biological activity data in pharmacological studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in kinase assays) often stem from:

  • Assay Conditions : Differences in buffer pH or ionic strength alter ligand-receptor interactions. Standardize protocols using HEPES buffer (pH 7.4) .
  • Enantiomeric Purity : Chiral HPLC separates enantiomers, as the R-isomer may exhibit higher affinity for dopamine receptors .
  • Metabolite Interference : LC-MS/MS identifies metabolites that may mask or enhance activity .

Q. What strategies optimize solubility and stability in in vitro bioassays?

  • Co-solvents : Use DMSO (<1% v/v) to maintain solubility without denaturing proteins .
  • pH Adjustment : Buffers (pH 6.5–7.5) prevent hydrolysis of the tosyl group .
  • Lyophilization : Stabilizes the compound for long-term storage at -80°C .

Q. How should researchers assess ecological risks given limited toxicity data?

While no ecotoxicity data exists for this compound (), adopt predictive models:

  • QSAR Models : Estimate LC₅₀ for aquatic organisms using logP (calculated: 2.8) .
  • Read-Across Analysis : Compare with structurally similar compounds (e.g., fluorinated pyrrolidines with LC₅₀ ~10 mg/L) .

Methodological Challenges

Q. How to resolve ambiguities in structure-activity relationships (SAR) for fluorinated analogs?

  • Molecular Docking : Simulate binding poses with target proteins (e.g., serotonin receptors) using AutoDock Vina .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., tosyl group enhances metabolic stability by 30%) .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Quality Control : Use HPLC purity thresholds (>98%) and track impurities (e.g., des-fluoro byproducts) .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading and reaction time via factorial design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)-1-tosylpyrrolidine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)-1-tosylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.